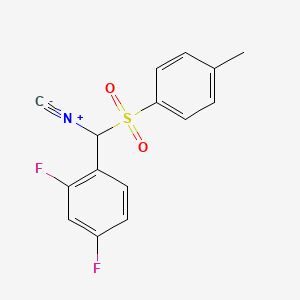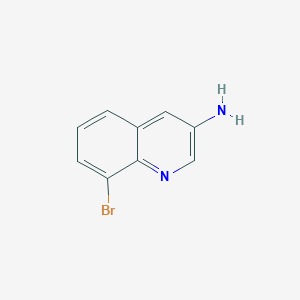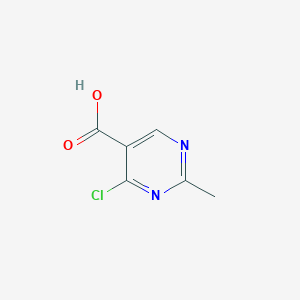
2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene
Vue d'ensemble
Description
2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene, also known as DFTB or N-Isocyanotosyl-2,4-difluoroaniline, is a versatile compound. It has a CAS Number of 660431-66-3 and a linear formula of C15H11F2NO2S .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene is represented by the formula C15H11F2NO2S . This indicates that it contains 15 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Benzene Exposure and Hematotoxicity
- Studies have identified benzene as a ubiquitous environmental pollutant and industrial chemical linked to leukemia and other blood disorders. Benzene exposure has been associated with promoter methylation of key genes like ERCC3, which plays a role in nucleotide excision repair, indicating a potential mechanism for benzene-induced hematotoxicity (Zheng et al., 2017).
Isocyanates and Occupational Health Risks
- Isocyanates, common in various industries for products like spray paints and adhesives, are known for their potential to cause industrial asthma and other respiratory issues. The study on isocyanates exposure in the motor vehicle repair (MVR) industry highlights the occupational health risks and the importance of monitoring exposure levels (Hu et al., 2017).
Methylation and Benzene Exposure
- The role of methylation in the promoter regions of genes like ERCC3 and CSF3R has been studied in the context of benzene exposure. These epigenetic modifications are significant as they may contribute to benzene's toxicological effects, including reduced neutrophil count and potential hematotoxicity (Xing et al., 2013; Ren et al., 2020).
Exposure to Isocyanates in Polyurethane Manufacture
- In polyurethane manufacture, exposure to compounds like 4,4'-methylene-bis(2-chloroaniline) (MbOCA) and isocyanates has been a concern. Biological monitoring for these compounds, including methylene bisphenyl isocyanate (MDI), is crucial for understanding occupational exposure risks and ensuring worker safety (Keen et al., 2012).
Biomonitoring for Benzene Exposure
- Biomonitoring approaches, such as measuring urinary biomarkers like S-phenylmercapturic acid and trans,trans-muconic acid, have been developed to assess benzene exposure in occupational settings. Such biomarkers are crucial for understanding the exposure levels and potential health risks associated with benzene, a known carcinogen (Bollati et al., 2007).
Propriétés
IUPAC Name |
2,4-difluoro-1-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-8-5-11(16)9-14(13)17/h3-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULOFCZKOQFMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)F)F)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623656 | |
| Record name | 2,4-Difluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene | |
CAS RN |
660431-66-3 | |
| Record name | 2,4-Difluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)








